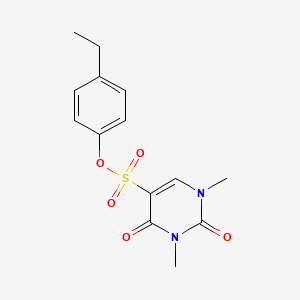

(4-Ethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, also known as EDPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EDPS is a sulfonated pyrimidine derivative that has been synthesized using various methods.

Scientific Research Applications

Fluorescent Molecular Probes

One significant application of sulfonate-containing compounds is in the development of fluorescent molecular probes. For instance, compounds with a sulfonate group have been synthesized to serve as fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, indicating their potential as sensitive fluorescent molecular probes for biological events and processes. The "push-pull" electron transfer system in these molecules, arising from specific structural arrangements, enables their fluorescence-environment dependence, which is crucial for ultrasensitive detection in biological studies (Diwu et al., 1997).

Crystal Structure Analysis

The crystal structures of various pyrimidine and aminopyrimidine derivatives, including those related to (4-Ethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, have been extensively studied. These studies provide insights into the hydrogen bonding and molecular interactions of these compounds, which mimic natural nucleic acid components. For example, the analysis of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate has revealed specific hydrogen-bonded motifs that are pivotal for understanding molecular recognition and interaction mechanisms in chemistry and biology (Balasubramani et al., 2007).

Antibacterial Agents

Compounds containing the sulfonamido moiety have been synthesized for their potential use as antibacterial agents. The synthesis process typically involves reactions with various active methylene compounds, producing derivatives with antibacterial properties. This research area highlights the importance of sulfonate and sulfonamido groups in developing new heterocyclic compounds with potential applications in medicine, particularly as antibacterial agents (Azab et al., 2013).

properties

IUPAC Name |

(4-ethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-4-10-5-7-11(8-6-10)21-22(19,20)12-9-15(2)14(18)16(3)13(12)17/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZKLGIBYWWPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816393 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Ethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2587964.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2587968.png)

![(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2587971.png)

![4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2587973.png)

![1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2587977.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2587978.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2587980.png)